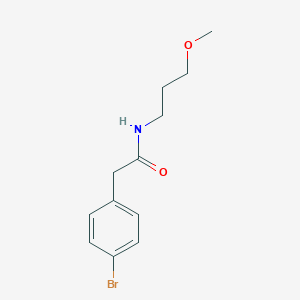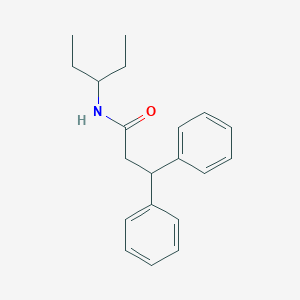![molecular formula C16H22N2O2S B215768 Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMC belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate is not fully understood. However, it is believed that Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate exerts its effects through the inhibition of various enzymes and receptors. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been found to exhibit low toxicity in animal models. However, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has a short half-life, which can make dosing challenging.
将来の方向性
There are several future directions for the study of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate. One area of future research is the investigation of the potential use of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of future research is the study of the mechanism of action of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate and the identification of its molecular targets. Additionally, the development of more water-soluble derivatives of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate could expand its potential therapeutic applications.
Conclusion:
In conclusion, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use in the treatment of inflammation, pain, and neurological disorders. While Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has some limitations for lab experiments, its potential therapeutic benefits make it an interesting area of study for future research.
合成法
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride and ethylamine. The reaction yields ethyl 4-aminobenzoate, which is then reacted with 3-methylpiperidine-1-carbothioamide to produce Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate.
科学的研究の応用
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to exhibit promising therapeutic potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate |
|---|---|
分子式 |
C16H22N2O2S |
分子量 |
306.4 g/mol |
IUPAC名 |
ethyl 4-[(3-methylpiperidine-1-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H22N2O2S/c1-3-20-15(19)13-6-8-14(9-7-13)17-16(21)18-10-4-5-12(2)11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,21) |
InChIキー |
GCNKZQKBQCFFNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC(C2)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)


![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)






